molecular formula C17H13Cl2N3O2S B2868238 N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 476460-02-3

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B2868238
CAS No.: 476460-02-3
M. Wt: 394.27
InChI Key: REVJCBCSZLFNSJ-UHFFFAOYSA-N
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Description

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and an ethoxybenzamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 2-ethoxybenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • N-(2,4-dichlorophenyl)-2-chlorobenzamide
  • N-(2,4-dichlorophenyl)-2-methylbenzamide

Uniqueness

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide stands out due to its unique combination of the thiadiazole ring and the ethoxybenzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-24-14-6-4-3-5-12(14)15(23)20-17-22-21-16(25-17)11-8-7-10(18)9-13(11)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVJCBCSZLFNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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